2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its structural features, which include a fluorophenyl group, a piperazine ring, and a benzoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Coupling Reaction: The piperazine intermediate is then coupled with a benzoisoquinoline derivative through a nucleophilic substitution reaction.
Final Cyclization: The final step involves cyclization to form the benzoisoquinoline core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic reagents to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoisoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(3-(4-(4-methylphenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
The presence of the fluorophenyl group in 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione distinguishes it from similar compounds. This fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c26-19-8-10-20(11-9-19)28-16-14-27(15-17-28)12-3-13-29-24(30)21-6-1-4-18-5-2-7-22(23(18)21)25(29)31/h1-2,4-11H,3,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEQBQBFEDPHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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